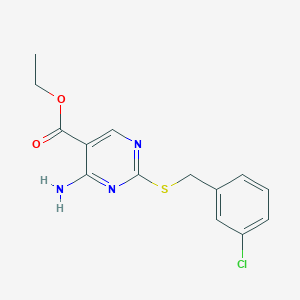

![molecular formula C16H15N5O B432297 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-03-0](/img/structure/B432297.png)

4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” belongs to the class of 1,3,5-triazino[1,2-a]benzimidazol-2-amines . These compounds are known for their biological activity and are often synthesized for research purposes .

Synthesis Analysis

The synthesis of 1,3,5-triazino[1,2-a]benzimidazol-2-amines involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane leads to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine . The 4,4-dimethyl-3,4-dihydro-[1,3,5]-triazino[1,2-a]benzimidazol-2-amine is obtained by boiling the compound in acetone in the presence of piperidine .Scientific Research Applications

DNA Binding and Fluorescence Applications

Hoechst 33258 and its analogues, which share structural characteristics with the compound of interest, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds, including derivatives of benzimidazole, are widely used as fluorescent DNA stains due to their efficient penetration into cells and specificity in staining chromosomes and nuclear DNA. This makes them valuable tools in plant cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond their application in fluorescence microscopy, Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, highlighting their potential in rational drug design and as models for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Synthesis and Material Applications

The synthesis and applications of heterocyclic compounds, including triazines and benzimidazoles, indicate their significance in medicinal chemistry and material science. Triazines, for instance, are part of a class of heterocyclic compounds that have been prepared and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The triazine scaffold, due to its structural diversity and biological activities, serves as an important core moiety in drug development, suggesting the potential utility of related compounds in creating future drugs (Verma, Sinha, & Bansal, 2019).

Potential Therapeutic Applications

Research into the therapeutic potential of compounds related to the 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine structure reveals promising directions. For instance, synthetic derivatives of triazine have been explored for their pharmacological activity across a wide range of models, with findings indicating potent antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This demonstrates the versatility and potential of such compounds in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Future Directions

The future directions for the study of “4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further investigation into their synthesis, properties, and biological activity. This could include exploring their potential use in the treatment of various diseases, as well as studying their mechanism of action .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and is essential for DNA replication and cell division .

Mode of Action

The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Biochemical Pathways

The compound affects the folic acid pathway by inhibiting dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in nucleotide synthesis, which in turn affects DNA replication and cell division .

Pharmacokinetics

The compound’s ability to inhibit dihydrofolate reductase suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The inhibition of dihydrofolate reductase by this compound leads to a decrease in nucleotide synthesis, which disrupts DNA replication and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

4-(4-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-22-11-8-6-10(7-9-11)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDILDPUWQBWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B432226.png)

![2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B432241.png)

![Ethyl4-amino-2-[(4-methylbenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B432242.png)

![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B432244.png)

![Methyl(2-{[(benzoylimino)(2-toluidino)methyl]amino}-6-oxo-3,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B432245.png)

![2-Mercapto-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-pyrimidinol](/img/structure/B432252.png)

![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B432253.png)

![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B432254.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B432256.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432258.png)

![6-(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B432260.png)